3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester
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Overview
Description
4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is a chemical compound with the empirical formula C12H21NO5 and a molecular weight of 259.30 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid typically involves the protection of the morpholine nitrogen with a Boc (tert-butoxycarbonyl) group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve more scalable processes, but specific details are often proprietary .
Chemical Reactions Analysis
4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex molecules .
Comparison with Similar Compounds
4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid can be compared with similar compounds such as:
4-Boc-morpholine-3-carboxylic acid: Lacks the dimethyl groups, making it less sterically hindered.
6,6-Dimethyl-morpholine-3-carboxylic acid: Lacks the Boc protection, making it more reactive.
Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid: Has a different core structure, leading to different reactivity and applications.
Properties
Molecular Formula |
C12H20NO5- |
---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/p-1 |
InChI Key |
AAEZKWUAXIQWAS-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CN(C(CO1)C(=O)[O-])C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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